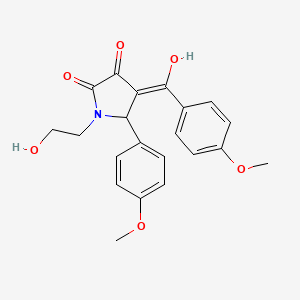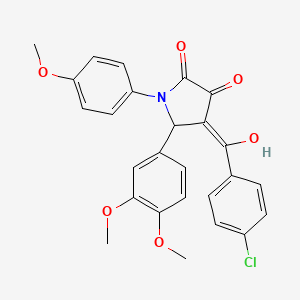![molecular formula C16H11N3O3 B3919647 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole](/img/structure/B3919647.png)
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole
Vue d'ensemble
Description
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole, also known as BADBT, is an organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. BADBT is a benzotriazole derivative that exhibits excellent photophysical and photochemical properties, making it a promising candidate for various applications such as photochemistry, photophysics, and optoelectronics.
Mécanisme D'action
The mechanism of action of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole is based on its unique photophysical and photochemical properties. 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole exhibits a high fluorescence quantum yield due to its rigid and planar structure, which restricts the intramolecular rotation and enhances the radiative decay rate. 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole also exhibits a large Stokes shift, which reduces the overlap between the excitation and emission spectra, resulting in a higher signal-to-noise ratio. 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole can undergo photoisomerization and photocyclization upon irradiation with light, which can be used for photomodulation and photoregulation of biological processes.
Biochemical and Physiological Effects:
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole has been studied for its potential biochemical and physiological effects, particularly in the field of photopharmacology. 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole has been shown to exhibit photocontrolled inhibition of protein-protein interactions, which can be used for the development of photoresponsive drugs. 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole has also been studied for its potential photodynamic therapy (PDT) applications, where it can be used as a photosensitizer for the selective destruction of cancer cells upon irradiation with light.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole exhibits several advantages for lab experiments, such as its high fluorescence quantum yield, high photostability, and large Stokes shift, which make it a promising candidate for fluorescence-based sensing and imaging applications. 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole also exhibits excellent photochemical properties, which can be used for photomodulation and photoregulation of biological processes. However, one of the limitations of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole is its relatively low solubility in aqueous solutions, which can limit its applications in biological systems.
Orientations Futures
There are several future directions for the research and development of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole. One of the potential directions is the development of photoresponsive drugs based on 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole, which can be used for the selective inhibition of protein-protein interactions. Another potential direction is the development of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole-based photosensitizers for photodynamic therapy (PDT) applications. Additionally, the development of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole-based materials for optoelectronics applications such as OLEDs and OPVs is another promising direction. Finally, the study of the mechanism of action of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole and its interactions with biological systems can lead to a better understanding of its potential applications in photopharmacology and photobiology.
Applications De Recherche Scientifique
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole has been extensively studied for its potential applications in various fields such as photochemistry, photophysics, and optoelectronics. 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole exhibits excellent photophysical properties such as high fluorescence quantum yield, high photostability, and large Stokes shift, making it a promising candidate for fluorescence-based sensing and imaging applications. 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole also exhibits excellent photochemical properties such as photoisomerization and photocyclization, making it a potential candidate for photomodulation and photoregulation of biological processes. 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole has also been studied for its potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its high electron affinity and good charge transport properties.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(benzotriazol-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-16(19-13-4-2-1-3-12(13)17-18-19)8-6-11-5-7-14-15(9-11)22-10-21-14/h1-9H,10H2/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPFAPGDJLGTHS-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)N3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-1-(1H-benzotriazol-1-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3919564.png)


![4-{2-[methoxy(phenyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3919584.png)
![5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919599.png)
![N-(tert-butyl)-2-(2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoacetamide](/img/structure/B3919600.png)
![N'-[1-(4-iodophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B3919605.png)


![ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(2-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B3919635.png)
amine](/img/structure/B3919642.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3919646.png)
![6-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3919652.png)
